Isonicotinamide
Overview
Description
Isonicotinamide Self-Association and Polymorphism
Isonicotinamide exhibits the ability to form specific polymorphic forms influenced by the choice of solvent. Studies have shown that the hydrogen bonding in solution can kinetically drive the nucleation towards a particular polymorphic form, which is crucial for understanding and controlling polymorphism and crystal nucleation . Additionally, new polymorphs of isonicotinamide have been discovered during co-crystallization experiments, further expanding the knowledge of its polymorphic nature .
Synthesis and Molecular Assembly
The synthesis of isonicotinamide complexes has been explored using it as a supramolecular reagent. For instance, its use in the synthesis of copper(II) complexes has demonstrated that isonicotinamide can effectively assemble with various inorganic building blocks to form consistent infinite 1-D chains, despite the presence of potentially disruptive molecules . Moreover, isonicotinamide has been used to co-crystallize with cyclic carboxylic acids, resulting in a variety of co-crystal structures that highlight the versatility of isonicotinamide in forming different stoichiometric and polymorphic structures .
Chemical Reactions and Electroreduction
Isonicotinamide undergoes electroreduction in basic media, involving two electroactive species related via a protonation equilibrium. The protonation likely occurs on the pyridine ring at the electrode surface . Furthermore, a visible-light-driven, transition-metal-free synthesis method has been developed for the greener production of N-substituted isonicotinamides, showcasing the potential for sustainable chemistry applications .
Complex Formation and Supramolecular Networks
Complexes of isonicotinamide with diverse dicarboxylic acids have been synthesized and characterized, revealing that isonicotinamide can act as a ligand connecting to metal centers. These complexes form three-dimensional supramolecular networks through hydrogen bonding, and their thermal, photoluminescence, and optical absorption properties have been studied . Additionally, cocrystallization with carboxylic acids has led to the formation of multicomponent solid forms, characterized by strong hydrogen bonds and other noncovalent interactions, which contribute to the stabilization and expansion of high-dimensional structures .
Supramolecular Synthons and Adducts
The formation of supramolecular synthons in phenol–isonicotinamide adducts has been observed, with robust hydrogen bonding between phenol and pyridine, as well as amide N–H⋯O dimers. These interactions facilitate the self-assembly of discrete aggregates and infinite chains, demonstrating the cooperative effects in hydrogen bonding and the versatility of isonicotinamide in crystal engineering .
Structural Landscape Exploration
The structural landscape of the 1:1 benzoic acid: isonicotinamide cocrystal has been probed, revealing that the acid-pyridine heterosynthon serves as a molecular module in the formation of cocrystals. This heterosynthon is present in experimental structures of cocrystals with fluorobenzoic acids and corresponds to high-energy structures of the benzoic acid: isonicotinamide cocrystal .
Scientific Research Applications
Subheading Modulating Plant Defense Responses
Isonicotinamide has been observed to induce defense responses in tobacco cells, acting as a modulator in coordinating defense responses. It influences the activity of enzymes like phenylalanine ammonia-lyase and the accumulation of defense-related compounds such as phenolics and sesquiterpenoids. This effect is especially pronounced when cells pre-treated with isonicotinamide are exposed to secondary elicitors, leading to an enhanced defense reaction, evidenced by elevated levels of specific compounds and rapid protein phosphorylation (Louw & Dubery, 2000).
Supramolecular Chemistry
Subheading Facilitating Supramolecular Assemblies
Isonicotinamide serves as a supramolecular reagent, aiding in the assembly of diverse inorganic and organic components into predictable structures like infinite 1-D chains. Its ability to maintain consistent supramolecular motifs across different chemical contexts illustrates its role as a reliable agent in supramolecular synthesis. This function holds significance in the context of creating inorganic–organic hybrid materials that display consistent structural characteristics (Aakeröy et al., 2003).
Biocatalysis
Subheading Enhancing Biocatalytic Processes
In biocatalysis, isonicotinamide has been used as a substrate in the biotransformation process. Utilizing thermophilic intracellular amidase, isonicotinamide can be transformed into isonicotinic acid, showcasing the potential for complete substrate conversion and high productivity in biocatalytic processes. This application is particularly relevant in optimizing conditions for high yield and efficiency in biocatalysis (Mehta et al., 2015).
Polymorphism and Crystal Engineering
Subheading Contributing to Polymorphism and Crystal Engineering
Isonicotinamide exhibits versatility in crystal engineering, facilitating the formation of polymorphs and influencing the nucleation of specific polymorphic forms. Its interaction with solvents and its role in crystal nucleation have been explored to control and understand polymorphism in materials science. These insights are fundamental in manipulating the crystalline forms of substances, which is crucial in various industrial applications, including pharmaceuticals (Li, Bourne, & Caira, 2011).
Safety And Hazards
properties
IUPAC Name |
pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQXVTODMYMSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020756 | |
Record name | Isonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Acros Organics MSDS] | |
Record name | Isonicotinamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21059 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00042 [mmHg] | |
Record name | Isonicotinamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21059 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Isonicotinamide | |
CAS RN |
1453-82-3 | |
Record name | Isonicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1453-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isonicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinecarboxamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isonicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISONIACINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3BH6YX9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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